molecular formula C16H27NO5 B6980301 Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate

Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate

Cat. No.: B6980301
M. Wt: 313.39 g/mol
InChI Key: HPCOMLIHZHQFDQ-UHFFFAOYSA-N
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Description

Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cycloheptyl group, a dioxane ring, and an ester functional group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate typically involves multi-step organic reactions. One common method includes the esterification of 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate can be compared with other similar compounds, such as:

    Ethyl 2-cycloheptyl-2-formamido-acetate: Similar structure but with a formamido group instead of a dioxane ring.

    Ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)propionate: Similar structure but with a propionate ester instead of an acetate ester.

Properties

IUPAC Name

ethyl 2-cycloheptyl-2-(1,4-dioxane-2-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-2-21-16(19)14(12-7-5-3-4-6-8-12)17-15(18)13-11-20-9-10-22-13/h12-14H,2-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCOMLIHZHQFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCCC1)NC(=O)C2COCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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